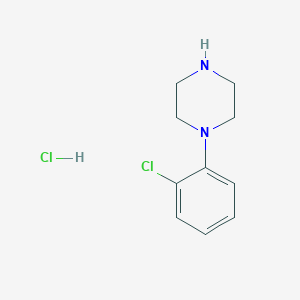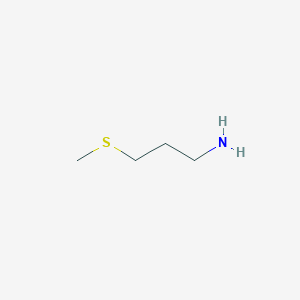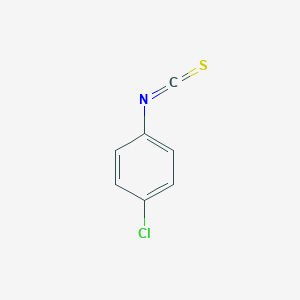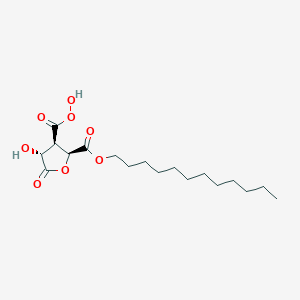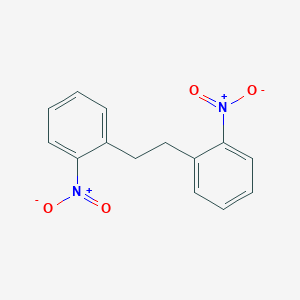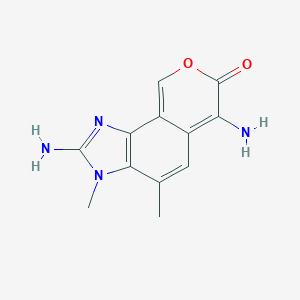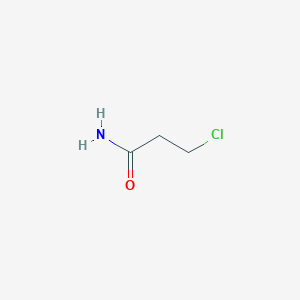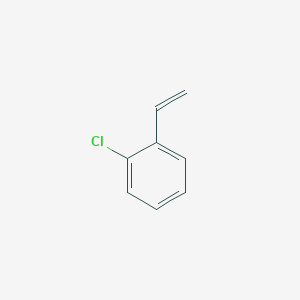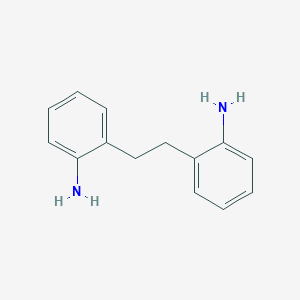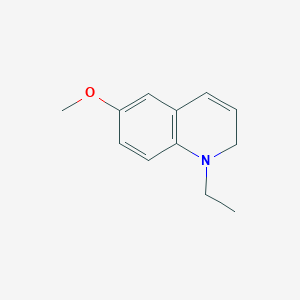
6-Methoxy-N-ethyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-ethyl-1,2-dihydroquinoline (MEDQ) is a chemical compound that has been studied for its potential applications in various scientific research areas. MEDQ is a heterocyclic compound that contains a quinoline ring system with a methoxy group and an ethyl group attached to it. In
Applications De Recherche Scientifique
6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential applications in various scientific research areas. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline is not fully understood. However, it has been proposed that this compound exerts its effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxy-N-ethyl-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. This compound has also been found to exhibit low toxicity and high solubility in water. However, the limitations of this compound include its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 6-Methoxy-N-ethyl-1,2-dihydroquinoline. One direction is to explore the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of this compound in the treatment of cancer and diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various scientific research areas. The synthesis of this compound involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde. This compound has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, and diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Méthodes De Synthèse
The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain this compound. This synthesis method has been optimized to obtain high yields and purity of this compound.
Propriétés
Numéro CAS |
134907-09-8 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-ethyl-6-methoxy-2H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
ZCQFQIMBLGRKHC-UHFFFAOYSA-N |
SMILES |
CCN1CC=CC2=C1C=CC(=C2)OC |
SMILES canonique |
CCN1CC=CC2=C1C=CC(=C2)OC |
Autres numéros CAS |
134907-09-8 |
Synonymes |
6-diH-MEQ 6-methoxy-N-ethyl-1,2-dihydroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



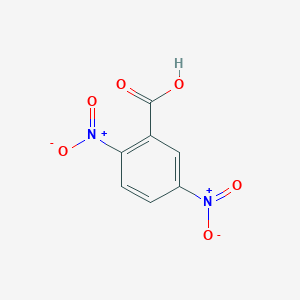
![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
